molecular formula C10H12N4 B8379069 4-[N-Methyl-N-(1H-pyrrol-1-yl)amino]-3-pyridinamine

4-[N-Methyl-N-(1H-pyrrol-1-yl)amino]-3-pyridinamine

Cat. No. B8379069
M. Wt: 188.23 g/mol
InChI Key: SLDQZNAKFVSJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04792562

Procedure details

In a Parr shaker apparatus was placed a mixture prepared from 5.0 g of N-methyl-N-(1H-pyrrol-1-yl)-3-nitro-4-pyridinamine, 310 mg of 10% palladium on carbon, 175 ml of isopropanol and 30 ml of methanol. This was shaken for 18 hours at ambient temperature.
Name
N-methyl-N-(1H-pyrrol-1-yl)-3-nitro-4-pyridinamine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
310 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([N:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1)[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[N+:9]([O-])=O.C(O)(C)C>[Pd].CO>[CH3:1][N:2]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[NH2:9])[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16]1

Inputs

Step One
Name
N-methyl-N-(1H-pyrrol-1-yl)-3-nitro-4-pyridinamine
Quantity
5 g
Type
reactant
Smiles
CN(C1=C(C=NC=C1)[N+](=O)[O-])N1C=CC=C1
Name
Quantity
175 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
310 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was shaken for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CN(N1C=CC=C1)C1=C(C=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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